molecular formula C11H9F3N6S B1526289 4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 246163-31-5

4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B1526289
CAS No.: 246163-31-5
M. Wt: 314.29 g/mol
InChI Key: FZVQLIXYZOKOBY-UHFFFAOYSA-N
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Description

4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of heterocyclic compounds. Its structure incorporates a triazole ring substituted with an amino group and a benzimidazole moiety. This intricate molecular arrangement endows the compound with potential biological activities and valuable chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of Benzimidazole Intermediate: The synthesis often begins with the formation of 2-(trifluoromethyl)-1H-benzimidazole through the reaction of o-phenylenediamine with trifluoroacetic acid under acidic conditions.

  • Triazole Ring Construction: Next, the benzimidazole intermediate is reacted with thiocarbohydrazide to form the desired triazole ring. This step typically involves refluxing in a suitable solvent like ethanol.

  • Amination Step:

Industrial Production Methods:

The industrial production may involve batch or continuous flow synthesis, utilizing high-pressure reactors to maintain the precise temperature and pressure required for each step, ensuring high yields and purity. The choice of solvents, catalysts, and purification methods would be optimized for cost efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, often catalyzed by agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions may convert the trifluoromethyl group to a methyl or hydrogen, typically using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the amino or thiol positions, utilizing various electrophiles to form diverse derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Electrophiles for Substitution: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Methyl-substituted derivatives.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is extensively utilized in scientific research due to its unique properties:

  • Chemistry: Investigated for its role as a precursor in synthesizing more complex heterocyclic structures.

  • Biology: Studied for its potential as an antimicrobial agent, with tests revealing activity against certain bacterial strains.

  • Medicine: Explored as a lead compound in the development of novel therapeutic agents for conditions such as inflammation and cancer.

  • Industry: Used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways:

  • Molecular Targets: Enzymes like kinase and phosphatase, receptors involved in signal transduction.

  • Pathways Involved: Inhibition of enzyme activity, altering cellular signaling pathways that control growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Compared to other triazole-based compounds, 4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol stands out due to its:

  • Trifluoromethyl Group: Enhances lipophilicity, aiding in membrane permeability.

  • Benzimidazole Moiety: Contributes to its rigid structure, enhancing binding affinity to molecular targets.

List of Similar Compounds:

  • 4-Amino-5-{[2-(methyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol.

  • 4-Amino-5-{[2-(chloro)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol.

  • 4-Amino-5-{[2-(fluoro)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol.

That should give you a thorough overview. Fascinating stuff, right? What are your thoughts on these details?

Properties

IUPAC Name

4-amino-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N6S/c12-11(13,14)9-16-6-3-1-2-4-7(6)19(9)5-8-17-18-10(21)20(8)15/h1-4H,5,15H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVQLIXYZOKOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

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